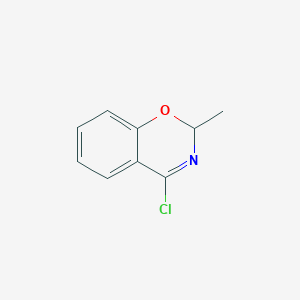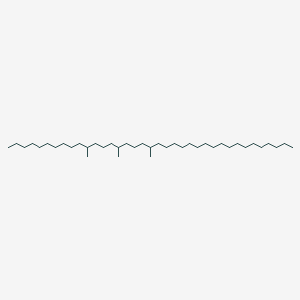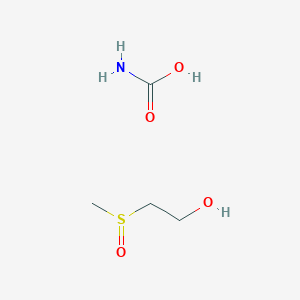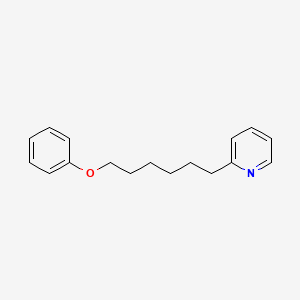![molecular formula C6H16ClN3S B14298597 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride CAS No. 114567-89-4](/img/structure/B14298597.png)
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidenemethyl group bonded to a sulfanyl group, which is further connected to a trimethylethan-1-aminium chloride moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride typically involves the reaction of hydrazine derivatives with sulfanyl-containing compounds under controlled conditions. One common method includes the reaction of hydrazine hydrate with a suitable sulfanyl precursor in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems and advanced analytical techniques ensures the purity and stability of the final product.
化学反应分析
Types of Reactions
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidenemethyl group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
- 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium fluoride
Uniqueness
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride is unique due to its chloride anion, which can influence its solubility, reactivity, and interaction with biological systems. The presence of the chloride ion may also affect the compound’s stability and overall chemical behavior compared to its bromide, iodide, and fluoride counterparts.
属性
CAS 编号 |
114567-89-4 |
|---|---|
分子式 |
C6H16ClN3S |
分子量 |
197.73 g/mol |
IUPAC 名称 |
2-methanehydrazonoylsulfanylethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16N3S.ClH/c1-9(2,3)4-5-10-6-8-7;/h6H,4-5,7H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
POLDUDJQUXVODP-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCSC=NN.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)



![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)



![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
